Ethyl 2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)acetate
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Overview
Description
Ethyl 2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)acetate is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. These fused ring systems are known for their diverse pharmacological activities and are widely used in medicinal chemistry for drug design and development .
Preparation Methods
The synthesis of Ethyl 2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)acetate typically involves the reaction of ethyl bromoacetate with 4-amino-5-mercapto-1,2,4-triazole under reflux conditions in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Ethyl 2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)acetate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides, hydrazides, or other derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts and bases such as piperidine and sodium hydroxide . Major products formed from these reactions include various substituted triazolothiadiazole derivatives with potential biological activities .
Scientific Research Applications
Ethyl 2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)acetate has been extensively studied for its scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)acetate involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase, leading to its diverse pharmacological effects . It can also interact with DNA and proteins, disrupting cellular processes and leading to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Ethyl 2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)acetate is unique due to its fused triazole and thiadiazole rings, which confer distinct biological activities. Similar compounds include:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its anticancer and antimicrobial properties.
1,2,4-Triazolo[3,4-b][1,3,5]thiadiazine: Exhibits antiviral and enzyme inhibitory activities.
1,2,4-Triazolo[1,5-c][1,3,5]thiadiazine: Studied for its antioxidant and anti-inflammatory effects.
These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the versatility and importance of the triazolothiadiazole scaffold in medicinal chemistry .
Properties
Molecular Formula |
C7H8N4O2S |
---|---|
Molecular Weight |
212.23 g/mol |
IUPAC Name |
ethyl 2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)acetate |
InChI |
InChI=1S/C7H8N4O2S/c1-2-13-6(12)3-5-10-11-4-8-9-7(11)14-5/h4H,2-3H2,1H3 |
InChI Key |
NXAHIHOGBXYDRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NN2C=NN=C2S1 |
Origin of Product |
United States |
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